1-(2,4-Dimethoxybenzoyl)piperidin-4-amine
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Overview
Description
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 2,4-dimethoxybenzoyl group and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine typically involves the reaction of 2,4-dimethoxybenzoic acid with piperidin-4-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted piperidines
Scientific Research Applications
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(2,4-Dimethoxybenzoyl)piperidine: Lacks the amine group at the 4-position, resulting in different chemical properties and reactivity.
1-(2,4-Dimethoxybenzoyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine group, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine, also known as DMBP, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C14H21ClN2O3, with a molecular weight of approximately 300.78 g/mol. The compound features a piperidine ring substituted with a 2,4-dimethoxybenzoyl group, which contributes to its distinct biological properties.
Antiproliferative Activity
Research indicates that DMBP exhibits significant antiproliferative activity against various cancer cell lines. In studies involving human leukemic cell lines (K562 and CEM), certain derivatives of DMBP demonstrated IC50 values ranging from 1.6 to 8.0 μM, indicating potent growth inhibition . This suggests that DMBP could serve as a promising lead compound for developing new anticancer agents.
Antibacterial Properties
DMBP has also been evaluated for antibacterial activity. Preliminary studies suggest that it may exhibit selective inhibitory effects against both Gram-positive and Gram-negative bacteria, although detailed data on minimum inhibitory concentrations (MICs) are still needed to establish its efficacy in this regard .
Synthesis
The synthesis of this compound typically involves several synthetic steps that require careful control of reaction conditions to ensure high yields and purity. The process often includes the formation of the piperidine ring followed by the introduction of the 2,4-dimethoxybenzoyl group through acylation reactions.
Comparative Analysis with Related Compounds
To understand the uniqueness of DMBP, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspect |
---|---|---|
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine | Similar piperidine structure | Different methoxy substitution pattern |
1-(2-Methoxybenzoyl)piperidin-4-amine | Contains only one methoxy group | Simpler structure with potentially different activity |
N-benzylpiperidin-4-amine | Lacks the benzoyl carbonyl | Focused on different pharmacological profiles |
This table highlights how the specific methoxy substitutions in DMBP may contribute to its distinct biological activities compared to other compounds in its class.
Case Studies
A notable case study involved synthesizing various derivatives of DMBP and assessing their biological activities. Some derivatives were tested for their antileukemic properties and showed promising results, indicating that modifications to the core structure could enhance potency against specific cancer types . These findings underscore the importance of structural optimization in drug development.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16/h3-4,9-10H,5-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUXUVQXKATVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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